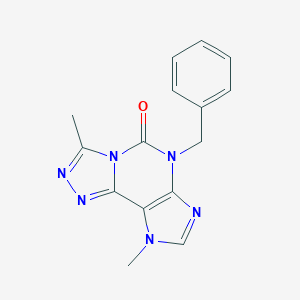
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)- (referred to as TDP) is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of TDP is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, TDP has been found to induce the expression of pro-apoptotic genes while suppressing the expression of anti-apoptotic genes.
Biochemische Und Physiologische Effekte
TDP has been found to have various biochemical and physiological effects. Studies have shown that TDP can inhibit the growth of cancer cells and induce apoptosis. Additionally, TDP has been found to have anti-inflammatory properties, and it can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of TDP is its potential application in cancer research. Additionally, TDP is relatively easy to synthesize, and it can be obtained in large quantities. However, one of the limitations of TDP is that its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action fully.
Zukünftige Richtungen
There are numerous future directions for TDP research. One potential area of research is the development of TDP-based drugs for cancer treatment. Additionally, further studies are needed to understand the mechanism of action of TDP fully. Furthermore, TDP can be used as a tool for studying the biological pathways involved in cancer development and progression.
Conclusion:
In conclusion, TDP is a chemical compound that has potential applications in various scientific research fields. Its anti-cancer properties and anti-inflammatory effects make it a promising candidate for cancer research. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
TDP can be synthesized through a multistep process involving the reactions of various chemical intermediates. The synthesis method involves the use of starting materials such as 6-chloropurine, 3,4-dihydro-6-methyl-4-phenyl-2H-pyran, and hydrazine hydrate. The reaction conditions and reagents used in the synthesis process are carefully controlled to ensure the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
TDP has been found to have potential applications in various scientific research fields. One of the most significant applications of TDP is in the area of cancer research. Studies have shown that TDP has anti-cancer properties, and it can induce apoptosis (programmed cell death) in cancer cells. Furthermore, TDP has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
CAS-Nummer |
135446-07-0 |
|---|---|
Produktname |
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)- |
Molekularformel |
C15H14N6O |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
6-benzyl-3,9-dimethyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C15H14N6O/c1-10-17-18-14-12-13(16-9-19(12)2)20(15(22)21(10)14)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
VTLXSLBNOQBUGC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C(=O)N(C3=C2N(C=N3)C)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN=C2N1C(=O)N(C3=C2N(C=N3)C)CC4=CC=CC=C4 |
Andere CAS-Nummern |
135446-07-0 |
Synonyme |
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(pheny lmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



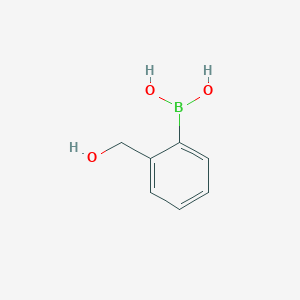

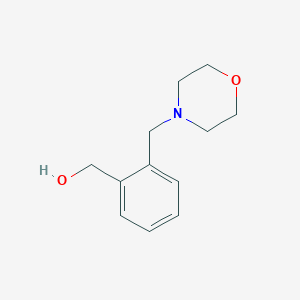
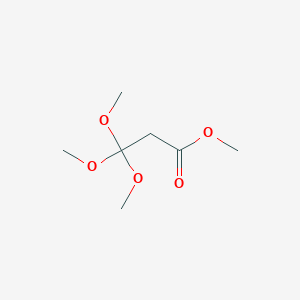


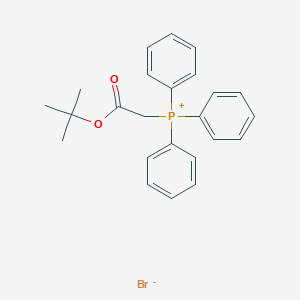
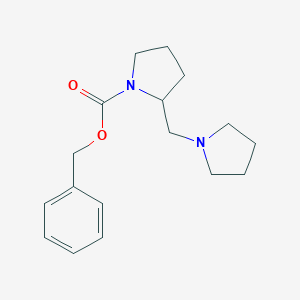
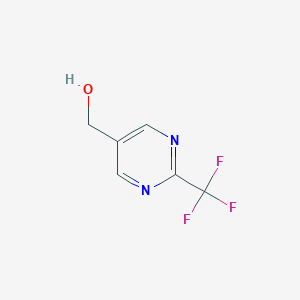
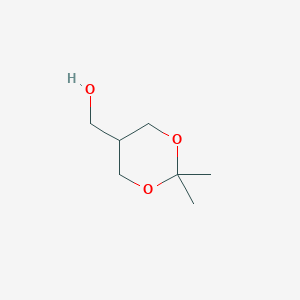
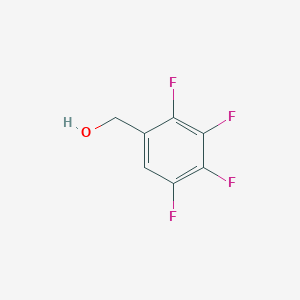
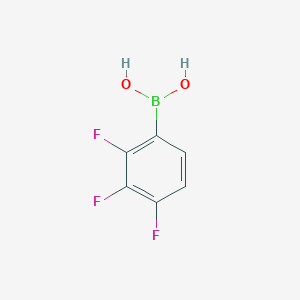
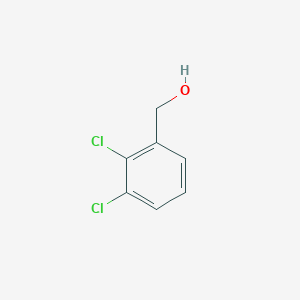
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)